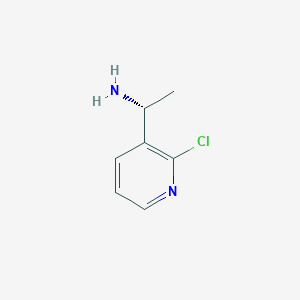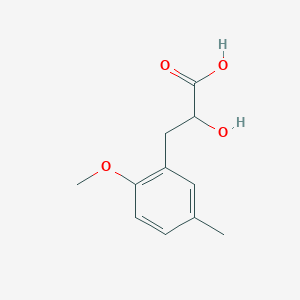![molecular formula C11H18ClNO B13594977 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride](/img/structure/B13594977.png)
1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is a hydrochloride salt form of a phenylmethanamine derivative, which is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride typically involves a multi-step process. One common method includes the reaction of 3-(propan-2-yloxy)benzyl chloride with methanamine in the presence of a base to form the intermediate product. This intermediate is then treated with hydrochloric acid to yield the final hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group structure.
1-Methyl-3-phenylpropylamine: Another amine derivative with a comparable molecular framework.
Uniqueness
1-{3-[(Propan-2-yloxy)methyl]phenyl}methanaminehydrochloride is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C11H18ClNO |
|---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
[3-(propan-2-yloxymethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)13-8-11-5-3-4-10(6-11)7-12;/h3-6,9H,7-8,12H2,1-2H3;1H |
InChI Key |
ZBHGRILIBCTGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CC=CC(=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid](/img/structure/B13594948.png)

![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)

